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Ditetradecylamine

Cat. No.: B1582990
CAS No.: 17361-44-3
M. Wt: 409.8 g/mol
InChI Key: HSUGDXPUFCVGES-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ditetradecylamine Research

Early research involving long-chain amines like this compound focused on their practical industrial applications and fundamental physical chemistry. In the early 1960s, related filming amines such as octadecylamine (B50001) were investigated for their ability to control corrosion in steam-condensing and condensate return systems, with studies postulating the potential decomposition into secondary amines like dioctadecylamine (B92211). researchgate.net Around the same period, the antimicrobial properties of higher amine salts were being explored. A 1961 study synthesized and tested various amine salts of carboxylic acids for antimicrobial activity, noting that an excess of acid was used during preparation to prevent the formation of this compound salts. asm.org

The latter half of the 20th century saw a shift towards investigating the unique properties of this compound and its analogs in organized molecular structures. The ability of such amphiphilic molecules to form monolayers at the air-water interface became a significant area of study. uprm.edu This led to research into Langmuir-Blodgett (LB) films, a technique used to transfer these monolayers onto solid substrates to create highly ordered thin films. shu.ac.uk By the late 1980s, dioctadecylamine was being used in the synthesis of novel compounds for applications in nonlinear optics, demonstrating the expanding scope of research beyond simple surfactants. optica.org This historical progression laid the groundwork for the compound's current role in more complex, high-technology applications.

Scope and Significance of Current Academic Research on this compound

Contemporary research on this compound is multifaceted, with significant contributions to materials science, nanotechnology, and biotechnology. Its ability to self-assemble and act as a structural component is central to its modern applications.

In materials science , this compound is a key component in the fabrication of advanced functional materials. It is used to create hybrid Langmuir-Blodgett films that exhibit photochromic properties, meaning they can change color upon exposure to UV light. plu.mxnih.gov These materials are studied for their well-ordered lamellar structures and potential use in optical devices. plu.mx Furthermore, this compound is employed in the development of sensors; for instance, it has been incorporated into membranes for bitterness sensors designed to have reduced interference from common anions. researcher.lifefit.ac.jp

The field of nanotechnology represents one of the most significant areas of current this compound research, particularly in drug delivery. ontosight.ai The compound is a crucial reagent for forming lipid nanoparticles (LNPs), which are used to encapsulate and deliver nucleic acids like mRNA. jenkemusa.com Derivatives of this compound, such as Nitrilotriacetic Acid this compound (NTA-DTDA), have been developed as chelator lipids. alfa-chemistry.comresearchgate.net These specialized lipids enable the stable attachment of His-tagged proteins to the surface of liposomes or cell membranes. 4medchem.comnih.gov This technology is highly significant for developing targeted cancer therapies and tumor vaccines by allowing antigens and other signaling molecules to be presented to T cells, thereby stimulating a potent anti-tumor response. nih.gov

In surface chemistry , research continues to explore the fundamental behavior of this compound monolayers. Studies focus on their phase transitions, the formation of domains, and the influence of environmental factors like pH and temperature on their structure. unam.mxaip.org This fundamental research underpins the application of these molecules in more complex systems, as the stability and structure of the monolayer are critical to its function. uprm.edu

Methodological Approaches in this compound Studies

A diverse array of methodological approaches is employed to study this compound, reflecting the breadth of its research applications. These techniques range from classical chemical synthesis to advanced microscopy and computational modeling.

To study the behavior of this compound at interfaces, researchers primarily use the Langmuir-Blodgett (LB) technique to form and transfer monomolecular films. optica.orgplu.mxnih.gov The properties of these films are investigated using:

Pressure-Area Isotherms : This method measures the surface pressure of the monolayer as a function of the area per molecule, allowing for the determination of phase diagrams. unam.mxaip.org

Brewster Angle Microscopy (BAM) : A non-invasive imaging technique used for the direct visualization of Langmuir monolayers at the air-water interface, revealing domain shapes and textures. unam.mxresearchgate.net

Spectroscopic and Diffraction Techniques : Methods such as X-ray diffraction, polarized Infrared (IR) spectroscopy, and Raman spectroscopy are used to determine the molecular packing and orientation within the highly ordered LB films. plu.mxnih.gov

The synthesis and characterization of this compound-based materials and nanoparticles involve a suite of analytical methods. Standard organic synthesis procedures are used to create derivatives, followed by purification using techniques like High-Performance Liquid Chromatography (HPLC). alfa-chemistry.com The verification of compound purity and structure is achieved through:

Nuclear Magnetic Resonance (NMR) spectroscopy optica.orgupc.edu

Mass Spectrometry optica.org

Electron Crystallography and Infrared Spectroscopy acs.org

In the context of biotechnology and drug delivery, specific bio-analytical tools are utilized. For example, IAsys biosensors have been used to measure the binding kinetics, including the on- and off-rates, of proteins to NTA-DTDA-containing membranes. nih.gov

Finally, computational methods are increasingly used to complement experimental work. Molecular simulations, such as Monte Carlo methods, provide insights into the behavior of this compound monolayers at a molecular level, helping to interpret experimental data on phase transitions and structure. uprm.edu

Research Findings and Data Tables

Table 1: Phase Transitions in Dioctadecylamine Langmuir Monolayers

Studies on Langmuir monolayers of dioctadecylamine (an isomer often used in these studies) at a pH of 3.0 have identified several distinct phases and transitions. These are characterized by their appearance under Brewster Angle Microscopy and their properties on pressure-area isotherms. unam.mxaip.org

Phase/TransitionDescriptionApparent Order of Transition
G Phase A gas-like phase where molecules are far apart.N/A
LE Phase A liquid-expanded phase, optically isotropic and behaving as a liquid, though not highly fluid. unam.mxN/A
S1 and S2 Phases Condensed phases with low contrast between domains, indicating small tilting of the amine tails. unam.mxN/A
G–LE Transition Transition from gas-like to liquid-expanded phase.First Order unam.mx
G–S1 Transition Transition from gas-like to a condensed phase.First Order unam.mx
G–S2 Transition Transition from gas-like to a second condensed phase.First Order unam.mx
LE–S1 Transition Transition where domains of the S1 phase emerge as sixfold dendrites. unam.mxFirst Order unam.mx
S1–S2 Transition Transition between the two condensed phases.Second Order unam.mx

Table 2: Applications of this compound in Material and Nanoparticle Synthesis

This compound and its derivatives are integral to the synthesis of various advanced materials.

Application AreaMaterial/System SynthesizedKey Finding/PropertyResearch Methodology
Photochromic Materials Dioctadecylamine/12-molybdophosphoric acid hybrid LB filmThe film displays reversible photochromism, switching between colorless and blue upon UV irradiation. The ordered packing structure is maintained during the color change. plu.mxnih.govLangmuir-Blodgett (LB) technique, X-ray diffraction, Polarized IR, Raman spectra, Cyclic Voltammetry. plu.mxnih.gov
Drug Delivery / Immunology 3(nitrilotriacetic acid)-ditetradecylamine (NTA(3)-DTDA) liposomesNTA(3)-DTDA promotes stable binding of His-tagged proteins to membranes, with faster on-rates and slower off-rates compared to single NTA-DTDA. This allows for targeted delivery of antigens and cytokines to T cells, inducing strong anti-tumor responses in mice. nih.govIAsys biosensor studies, in vitro and in vivo T-cell binding assays. nih.gov
Nanocrystal Synthesis Cerium Oxide (CeO₂₋ₓ) NanocrystalsWhen N,N-dioctadecylamine (a secondary amine) is used in the synthesis, it prevents the formation of certain byproducts (like nitriles) and results in amine-capped, acid-free nanocrystals. upc.eduNuclear Magnetic Resonance (NMR), Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS). upc.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H59N B1582990 Ditetradecylamine CAS No. 17361-44-3

Properties

IUPAC Name

N-tetradecyltetradecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUGDXPUFCVGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H59N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70169638, DTXSID601022396
Record name Dimyristylamine
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Molecular Weight

409.8 g/mol
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CAS No.

17361-44-3, 68037-98-9
Record name Ditetradecylamine
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Synthetic Methodologies for Ditetradecylamine and Its Derivatives

Established Synthetic Pathways for Ditetradecylamine

The creation of this compound, a secondary amine with two C14 alkyl chains, can be achieved through various established methods in organic chemistry.

Classical Organic Synthesis Techniques

Historically, the synthesis of long-chain secondary amines like this compound has been approached through several classical routes. One common method is the alkylation of a primary amine . In this approach, a primary amine (tetradecylamine) is reacted with an alkyl halide (e.g., bromotetradecane). While straightforward, this method can sometimes lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com

Another widely used classical technique is reductive amination . masterorganicchemistry.comwikipedia.org This two-step process involves the reaction of a primary amine (tetradecylamine) with an aldehyde (tetradecanal) to form an imine intermediate. The subsequent reduction of this imine yields the desired secondary amine, this compound. masterorganicchemistry.comwikipedia.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comjocpr.com The advantage of reductive amination is its higher selectivity, which minimizes the over-alkylation seen in direct alkylation methods. masterorganicchemistry.com

A patent from the mid-20th century describes the production of long-chain dialiphatic secondary amines through the catalytic hydrogenation of aliphatic nitriles . google.com This process can be conducted using a primary aliphatic amine with 8 to 22 carbon atoms in the presence of a hydrogenation catalyst like Raney nickel. google.com The reaction involves preheating the mixture to remove moisture and then introducing hydrogen under pressure. google.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which advocate for minimizing hazardous substances and waste, modern synthetic methods focus on more environmentally benign and efficient pathways. purkh.comcore.ac.ukresearchgate.net

Catalytic amination of alcohols represents a greener alternative to traditional methods. univ-lille.fr This "hydrogen borrowing" mechanism uses alcohols, which are often derived from renewable resources, as starting materials. univ-lille.fr The reaction is catalyzed by various metal catalysts, such as those based on copper, zinc, or cobalt, and proceeds by temporarily oxidizing the alcohol to an aldehyde, which then reacts with an amine to form an imine, followed by reduction. univ-lille.frgoogle.com This approach is atom-economical and avoids the use of stoichiometric reagents that generate significant waste.

Another green approach is the catalytic direct amination of long-chain diols , which can be derived from plant oils. researchgate.net This method achieves high conversion and selectivity, minimizing the formation of nitrile impurities. researchgate.net Furthermore, research into the transfer dehydrogenation of secondary amines to nitriles using heterogeneous platinum catalysts and simple alkenes as hydrogen acceptors is paving the way for more sustainable and recyclable catalytic systems. rsc.org These modern catalytic strategies offer pathways to long-chain secondary amines with reduced environmental impact compared to classical methods. purkh.com

Synthesis of Functionalized this compound Derivatives

This compound serves as a versatile platform for the synthesis of various functionalized derivatives with applications in biotechnology and materials science.

Chelate Lipid Derivatives (e.g., Nitrilotriacetic Acid this compound, NTA-DTDA)

Nitrilotriacetic acid this compound (NTA-DTDA) is a prominent example of a chelate lipid derivative. aai.organu.edu.aunih.gov This molecule combines the hydrophobic properties of the this compound anchor with the metal-chelating ability of the nitrilotriacetic acid (NTA) headgroup. aai.orgpurdue.edu

The synthesis of NTA-DTDA has been described in several studies. aai.orgnih.gov A common synthetic route involves a multi-step process. First, this compound (DTDA) is synthesized, for instance, from bromotetradecane and ammonia. aai.org The DTDA is then reacted with succinic anhydride (B1165640) to produce N-succinyl-DTDA (DTDA-suc). aai.orgnih.gov This intermediate is then activated, often with N-hydroxysuccinimide (NHS), and subsequently coupled to a protected lysine (B10760008) derivative. aai.org Finally, after deprotection, the molecule is reacted with bromoacetic acid to form the NTA headgroup, yielding the final NTA-DTDA product. aai.org This chelator lipid is particularly useful for anchoring histidine-tagged proteins to lipid membranes for various biological studies. aai.orgnih.govacs.org

Amphiphilic this compound Derivatives

This compound's hydrophobic nature makes it an ideal building block for creating amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. These molecules are crucial for forming structures like micelles and liposomes. nih.govresearchgate.net

The synthesis of such derivatives often involves coupling a polar head group to the this compound moiety. For example, N-succinyl-dioctadecylamine, a similar dialkylamine derivative, has been synthesized by reacting dioctadecylamine (B92211) with succinic anhydride. nih.gov This succinylated lipid can then be further functionalized. For instance, it can be coupled to the N-terminus of a peptide sequence, sometimes incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance the hydrophilic character of the resulting peptide amphiphile. nih.gov Other novel amphiphilic derivatives include those based on calix googleapis.comarenes, which have been synthesized for applications in catalysis. mdpi.com

Polymer-Ditetradecylamine Conjugates

The covalent attachment of this compound to polymers creates lipid-polymer conjugates with unique properties, often used for surface modification of colloidal carriers like liposomes or for the creation of advanced biomaterials. google.comgoogle.com

One method to create such conjugates involves using this compound (or a similar dialkylamine) as an initiator for the ring-opening polymerization of amino acid N-carboxy-anhydrides (NCAs). google.comgoogle.com This results in a polymer chain, such as a poly(amino acid), growing from the amine group of the lipid anchor.

Another approach is to synthesize the polymer and the lipid moiety separately and then conjugate them. For example, a polymer with a reactive end group can be coupled to a functionalized this compound. Nitroxide-mediated living free-radical polymerization has been used to synthesize lipo-glycopolymers where dioctadecylamine (a close structural relative of this compound) is introduced as the chain-starting moiety of a nitroxide initiator. researchgate.net Similarly, atom transfer radical polymerization (ATRP) has been employed to synthesize block copolymers, like NTA-p(PEGMA-b-St), where a protected NTA group is part of the initiator structure that also contains a lipid tail. dntb.gov.ua

Other Novel this compound Derivatives

The basic structure of this compound, with its two long hydrocarbon chains, serves as a lipophilic anchor for the synthesis of more complex, functional molecules. A significant area of research has been the development of dendritic chelator lipids, which are crucial for applications in biotechnology and targeted drug delivery.

One of the most notable derivatives is 3-(nitrilotriacetic acid)-ditetradecylamine (NTA₃-DTDA) . dntb.gov.uapublish.csiro.au This compound is a potent, membrane-penetrating chelator that can be incorporated into liposomes and other lipid-based vesicles. publish.csiro.aupublish.csiro.au Its primary function is to anchor molecules, such as histidine-tagged proteins, to the surface of these vesicles via metal ion bridges (e.g., Ni²⁺). publish.csiro.aunih.gov The synthesis of NTA₃-DTDA is a complex, multi-step process designed to build a dendritic headgroup onto the this compound base. publish.csiro.aupublish.csiro.au A reported six-step reaction sequence has been developed to produce gram quantities of pure NTA₃-DTDA, which was previously a significant challenge. publish.csiro.au This synthesis ensures the final product is free from ester by-products that could arise from purification methods involving alcohol solvents. publish.csiro.au

Other related derivatives have been synthesized by modifying the linker between the chelating groups and the lipid anchor. For instance, tris-NTA lipids have been created using a dioctadecyl (DOD) lipid base with linkers made from diaminopropionic acid (DAP) or lysine (LYS), referred to as tris-NTA-DAP-DOD and tris-NTA-LYS-DOD, respectively. nih.gov These variations in the linker and headgroup structure allow for the fine-tuning of properties such as binding affinity and stability when attached to nanostructures. nih.gov

Table 1: Novel this compound Derivatives This table summarizes key synthetic derivatives of this compound.

Derivative NameAbbreviationKey Precursors/ComponentsSynthetic StrategyKey Feature
3-(nitrilotriacetic acid)-ditetradecylamineNTA₃-DTDAThis compound, Nitrilotriacetic acid moietiesA multi-step (e.g., six-step) sequence to build a dendritic chelator headgroup onto the lipid base. publish.csiro.aupublish.csiro.auPotent chelator for anchoring His-tagged proteins to lipid membranes. dntb.gov.ua
Tris-NTA-Lysine-Dioctadecyl lipidtris-NTA-LYS-DODDioctadecyl (DOD) lipid chains, Lysine, Nitrilotriacetic acidSynthesis involves building tris-NTA headgroups on a lysine scaffold linked to a dioctadecyl lipid anchor. nih.govHigh-affinity binding to histidine-tagged molecules. nih.gov
Tris-NTA-Diaminopropionic acid-Dioctadecyl lipidtris-NTA-DAP-DODDioctadecyl (DOD) lipid chains, Diaminopropionic acid, Nitrilotriacetic acidSynthesis involves building tris-NTA headgroups on a diaminopropionic acid scaffold linked to a dioctadecyl lipid anchor. nih.govOffers different binding kinetics and stability compared to the lysine-based version. nih.gov

Nanoparticle Synthesis Involving this compound

This compound and its derivatives are integral to the formation of various organic nanoparticles, particularly lipid-based nanocarriers. Their function is typically to act as a structural component or a stabilizing agent, leveraging their amphiphilic properties.

Chemical Reduction Methods for this compound-Assisted Nanoparticle Formation

Chemical reduction is a common bottom-up method for synthesizing metallic nanoparticles, where metal ions in a solution are reduced to a neutral state by a reducing agent, leading to the nucleation and growth of nanoparticles. mdpi.comnih.govscirp.org Stabilizing or "capping" agents are crucial in this process to control particle growth and prevent aggregation. rsc.orgmdpi.comnih.gov These agents adsorb onto the nanoparticle surface, providing stability. nih.govfrontiersin.org

While this compound is not typically used as a primary capping agent in the conventional chemical reduction of inorganic metal salts, analogous secondary fatty amines like dioctadecylamine (DODA) have been used as a phase transfer and stabilizer agent for gold nanoparticles (AuNPs) in non-polar solvents. The role of this compound is more prominently featured in the broader context of lipid nanoparticle (LNP) formation. LNPs are composed of several lipid types, including ionizable cationic lipids, phospholipids, cholesterol, and PEG-lipids. biochempeg.comsanbio.nl this compound, as a cationic lipid, can be a key component. The "synthesis" of these nanoparticles is a controlled precipitation and self-assembly process, often initiated by a change in the chemical environment (such as pH) that alters the charge of the ionizable lipid, rather than a classic metal-ion reduction. biochempeg.com This pH-driven ionization facilitates the encapsulation of negatively charged cargo like mRNA and the subsequent self-assembly into a stable nanoparticle structure. biochempeg.comsanbio.nl

Microemulsion and Self-Assembly Driven Synthesis of this compound-Incorporated Nanostructures

Microemulsion Synthesis

The microemulsion technique is a versatile method for preparing nanoparticles with well-controlled sizes and shapes. arabjchem.orgresearchgate.net A common approach involves a water-in-oil (W/O) microemulsion, where tiny aqueous droplets are dispersed within a continuous oil phase, stabilized by a surfactant. mdpi.comnih.gov These aqueous droplets act as nanoreactors. mdpi.combibliotekanauki.pl Reactants, such as metal salts and a reducing or precipitating agent, are typically placed in separate microemulsions; when mixed, the collision and fusion of the droplets initiate the reaction, leading to nanoparticle formation within the confined space of the micelle. arabjchem.orgbibliotekanauki.pl

The size of the resulting nanoparticles can be controlled by modulating the water-to-surfactant ratio. bibliotekanauki.pl While specific studies detailing this compound as the primary surfactant in this method are not prevalent, its properties as a cationic lipid make it a candidate for such a role, similar to other cationic surfactants like CTAB (Cetyl Trimethyl Ammonium Bromide) which are used in W/O microemulsion synthesis. mdpi.com

Self-Assembly Driven Synthesis

Self-assembly is a fundamental process where molecules spontaneously organize into ordered structures. nih.gov this compound and its derivatives are prime examples of molecules that leverage self-assembly to form complex nanostructures like liposomes and lipid nanoparticles (LNPs). uu.nlru.nl

The most prominent application is the formation of liposomes, which are vesicles composed of one or more lipid bilayers. researchgate.net In this method, this compound or its functional derivatives, like NTA₃-DTDA, are mixed with other lipids (e.g., phospholipids, cholesterol) in an organic solvent. nih.govnih.gov This lipid mixture is dried to form a thin film, which is then hydrated with an aqueous buffer. The hydrophobic tails of the lipids spontaneously arrange to avoid the water, leading to the self-assembly of bilayer vesicles. This process allows for the incorporation of functional lipids like NTA₃-DTDA into the liposome's structure, effectively displaying the functional headgroups on the vesicle surface. nih.govnih.gov These functionalized liposomes can then be used, for example, to target specific cells by binding to surface receptors. nih.gov This self-assembly method is central to creating advanced drug delivery systems and vaccine platforms. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of Ditetradecylamine

Chromatographic Techniques for Ditetradecylamine Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography is a versatile technique for analyzing this compound, particularly when dealing with complex mixtures or when the compound is part of a larger assembly, such as in liposomes. The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and detection.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of amphiphilic compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For instance, an Agilent ZORBAX SB-C18 column, which has a C18 stationary phase, has been used for the purification of related peptide-amphiphile structures. csic.es A linear gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA), is typically used as the mobile phase. csic.es

The detection of this compound and its derivatives in HPLC can be achieved using various detectors. A Diode Array Detector (DAD) can provide information about the analyte's absorbance across a range of wavelengths. csic.es For more specific identification and structural confirmation, HPLC can be coupled with a mass spectrometer (MS). csic.es This combination, known as LC-MS, allows for the determination of the molecular weight of the eluting compounds, providing a high degree of confidence in their identification. In the analysis of lipid-based drug delivery systems, for example, LC-UV/MS has been used to characterize lipid components. europa.eu

Table 1: Example of HPLC Conditions for Analysis of Related Amphiphilic Compounds

ParameterCondition
Column Agilent ZORBAX SB-C18 (semi-preparative RP, 9.4x250 mm, 5 µm) csic.es
Mobile Phase Linear gradient of acetonitrile/water with 0.05% TFA csic.es
Flow Rate 8 mL/min (semi-preparative) csic.es
Detection UV at 220 nm csic.es

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

For the analysis of long-chain amines, a high-temperature capillary column, such as a HP-5ms, is often used. rsc.orgrsc.org This type of column has a low-polarity stationary phase, making it suitable for separating nonpolar compounds. The oven temperature is typically programmed to ramp up over the course of the analysis to ensure the elution of compounds with a wide range of boiling points. google.com

Detection in GC is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. GC-MS is a particularly powerful combination, as it provides both the retention time of the compound from the GC and its mass spectrum from the MS. rsc.orgrsc.org The mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. For example, in the analysis of reaction mixtures containing various amines, GC-MS with an Agilent 6890 GC coupled to a 5973 MSD mass spectrometer has been utilized. rsc.orgrsc.org

Table 2: Example of GC-MS Conditions for Amine Analysis

ParameterCondition
GC System Agilent 6890 rsc.orgrsc.org
Column HP-5ms rsc.orgrsc.org
Mass Spectrometer Agilent 5973 MSD rsc.orgrsc.org
Ionization Mode Electron Ionization (EI) rsc.org

Spectroscopic Characterization of this compound and its Complexes

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and for understanding its interactions in more complex systems. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons in the molecule. The protons on the carbon atoms adjacent to the nitrogen atom (α-protons) will appear at a different chemical shift compared to the protons in the middle of the alkyl chains (methylene protons) and the terminal methyl protons. For instance, in a similar compound, tetradecylamine (B48621), the protons on the carbon next to the amine group (NH₂-CH₂-) appear as a triplet at approximately 2.62 ppm in methanol-d₄. rsc.org The extensive methylene (B1212753) chain protons typically appear as a broad multiplet, while the terminal methyl protons show up as a triplet at a lower chemical shift. rsc.org The identity of this compound can be confirmed by observing the characteristic signals and their integration values, which correspond to the number of protons of each type. orgentis.com

¹³C NMR spectroscopy provides complementary information by showing the number of chemically non-equivalent carbon atoms. In this compound, distinct signals will be observed for the carbon atoms adjacent to the nitrogen, the various methylene carbons in the alkyl chains, and the terminal methyl carbons.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₂₈H₅₉N, the expected monoisotopic mass is approximately 409.46 g/mol . orgentis.com

When analyzed by MS, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the cleavage of the carbon-carbon bonds adjacent to the nitrogen atom is a common fragmentation pathway for secondary amines. The presence of this compound as an impurity in other amine samples has been identified using GC-MS. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comphotothermal.comedinst.cominphotonics.com These vibrations are specific to the types of chemical bonds present and their environment, making these techniques excellent for functional group identification.

The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine group typically appears in the region of 3300-3500 cm⁻¹, although this peak can sometimes be weak. The C-H stretching vibrations of the methylene and methyl groups in the long alkyl chains will give rise to strong absorptions in the 2850-2960 cm⁻¹ region. Other important vibrations include the C-H bending modes (around 1465 cm⁻¹) and the C-N stretching vibration.

Raman spectroscopy provides complementary information. While the N-H stretch might be weak in the Raman spectrum, the C-H stretching and bending modes will be prominent. Raman spectroscopy can be particularly useful for studying the conformational order of the alkyl chains in this compound, for instance, when it is part of a lipid assembly. The intensity and position of certain Raman bands can be sensitive to the trans/gauche conformational state of the C-C bonds in the alkyl chains. researchgate.net

Advanced Microscopic Techniques in this compound Research

Advanced microscopy techniques are indispensable for visualizing the structure and surface characteristics of materials at the micro and nanoscale. For an amphiphilic molecule like this compound, which can self-assemble into various supramolecular structures such as films, micelles, or nanoparticles, Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are particularly powerful analytical tools. nanoanalytics.com

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a premier technique for analyzing the surface morphology of solid materials. btraindia.com It operates by scanning a sample with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the surface topography and composition. ibecbarcelona.eu The signals from secondary electrons are most commonly used for imaging surface morphology, revealing details about shape, size, and texture. btraindia.com

In the context of this compound research, SEM is used to characterize the morphology of self-assembled structures or composite materials. For instance, if this compound were used to form nanoparticles or to coat other particles, SEM would provide high-resolution images of these entities. ru.nl Research on related long-chain amines, such as octadecylamine (B50001), in the formation of core-shell nanoparticles has shown that SEM can reveal the particles to be dense and spherical. ru.nl This type of analysis is crucial for understanding how synthesis conditions affect the final structure and for ensuring uniformity and desired physical characteristics in material applications. Samples for SEM analysis often require a conductive coating, such as gold, to prevent charge buildup on the surface, especially for insulating materials. btraindia.com

Table 2: Morphological Features of this compound Assemblies Determinable by SEM

FeatureDescription
Particle Shape Determines if the assemblies are spherical, rod-like, lamellar, or irregular.
Particle Size Provides quantitative measurement of the dimensions of individual particles and their distribution. btraindia.com
Surface Texture Reveals whether the surface is smooth, porous, or rough.
Aggregation Shows the extent to which individual particles clump together to form larger clusters.
Uniformity Assesses the consistency of particle size and shape across the sample.

This interactive table outlines the key morphological characteristics of this compound-based materials that can be effectively analyzed using SEM.

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale and even atomic level. nist.govazooptics.com It works by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. unam.mx The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser beam reflected onto a photodetector. unam.mx This allows for the generation of a three-dimensional topographical map of the surface. azooptics.com

AFM is exceptionally well-suited for characterizing thin films and monolayers of amphiphilic molecules like this compound, often prepared using the Langmuir-Blodgett technique. journalofoptometry.org Studies on similar long-chain fatty amines demonstrate that AFM can visualize the intricate details of these monolayers. unam.mx The analysis provides quantitative data on surface roughness, domain structure, and film thickness. journalofoptometry.orgscirp.org For example, in a mixed monolayer, AFM can distinguish between domains of different molecules based on height differences corresponding to their molecular chain lengths. researchgate.net It can reveal how molecules pack together, the presence of defects or holes in the film, and how the film structure changes with surface pressure or temperature. researchgate.netresearchgate.net Unlike SEM, AFM can provide true three-dimensional height information and can be operated in various environments, including liquid, making it ideal for studying biological and soft matter samples. journalofoptometry.org

Table 3: Surface Topography Parameters of this compound Films Measured by AFM

ParameterSymbolDescriptionTypical Information Gained
Surface Roughness Ra, RqThe arithmetic average (Ra) or root mean square (Rq) of the profile height deviations from a mean line.Quantifies the smoothness of the film surface.
Film Thickness/Height ZThe vertical distance measured from the substrate to the top of the film.Confirms monolayer or multilayer formation and measures molecular height. scirp.org
Domain Dimensions L, WThe lateral length and width of distinct phases or aggregated regions within the film.Provides insight into phase separation, molecular packing, and intermolecular forces. researchgate.net
Defect Density N/AThe number of imperfections (e.g., pinholes, cracks) per unit area.Indicates the quality and integrity of the film.

This table details the quantitative topographical data that can be obtained from AFM analysis of this compound monolayers.

Computational and Theoretical Investigations of Ditetradecylamine

Quantum Chemical Calculations on Ditetradecylamine

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and energetics of molecules.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical reactivity. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. ajchem-a.comwikipedia.org

For secondary amines like this compound, the electronic environment around the nitrogen atom is a primary determinant of reactivity. The presence of two long alkyl chains influences the electron distribution and steric hindrance around the amine group. nih.govacs.org Quantum chemical calculations can precisely map the molecular electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule, which are indicative of sites for nucleophilic and electrophilic attack, respectively. ajchem-a.com

Table 1: Calculated Electronic Properties of a Representative Secondary Amine Note: These are representative values for a generic secondary amine and would require specific calculations for this compound.

Property Description Typical Value Range
HOMO Energy Energy of the highest occupied molecular orbital. -5 to -7 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital. 1 to 3 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO. wikipedia.org 6 to 10 eV

Conformational Analysis and Energetics

This compound, with its two long tetradecyl chains, can adopt a vast number of conformations due to the rotation around its numerous single bonds. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. libretexts.org These analyses are critical for understanding how the molecule behaves in different environments.

The potential energy surface of this compound is complex, with multiple local energy minima corresponding to different spatial arrangements of the alkyl chains. The extended, all-trans conformation of the alkyl chains is generally the lowest in energy in a vacuum or non-polar environment. However, in the presence of other molecules or at interfaces, gauche conformations may become more prevalent. The relative energies of these conformers, along with the rotational energy barriers, determine the molecule's flexibility and its ability to pack into ordered structures. researchgate.net

Table 2: Representative Conformational Energy Data Note: This table provides illustrative data on the energetic cost of different conformations. Specific values for this compound would require detailed calculations.

Conformation Description Relative Energy (kcal/mol)
Anti (trans) The most stable, staggered conformation. 0
Gauche A less stable, staggered conformation. 0.9

| Eclipsed | The least stable conformation due to steric hindrance. libretexts.org | 3.4 - 5.0 |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. nih.govnih.gov

Lipid Bilayer Interactions and Membrane Incorporation

This compound, due to its amphiphilic nature with a polar head group (the amine) and long hydrophobic tails, has a strong affinity for lipid bilayers, the primary component of cell membranes. MD simulations are instrumental in elucidating the details of these interactions. nih.govmdpi.com

Simulations can track the process of this compound inserting into a lipid bilayer, revealing how it perturbs the local lipid environment. frontiersin.org Key findings from such simulations often show that the hydrophobic alkyl chains of this compound align with the acyl chains of the lipids within the membrane core, while the amine head group positions itself at the membrane-water interface. nih.govmdpi.com These simulations can also quantify the impact of this compound on membrane properties such as thickness, fluidity, and lateral pressure profiles. nih.govnih.gov For instance, the incorporation of such molecules can alter the packing of lipid chains and influence the lateral diffusion of membrane components. nih.gov

Solvent Interactions and Self-Assembly Processes

The behavior of this compound in different solvents is crucial for understanding its applications, particularly its ability to self-assemble into larger structures. mdpi.comdoi.org MD simulations can model these processes by explicitly representing the solvent molecules and their interactions with the solute. rsc.org

In polar solvents like water, the hydrophobic effect drives the aggregation of the tetradecyl chains, leading to the formation of micelles or other self-assembled structures where the polar amine groups are exposed to the solvent. doi.orgresearchgate.net In non-polar solvents, the interactions are different, and this compound may exist as individual molecules or form smaller aggregates. mdpi.com The choice of solvent can significantly influence the morphology of the resulting aggregates. researchgate.net Coarse-grained MD simulations, which group atoms into larger beads, are particularly useful for studying the large-scale self-assembly of many this compound molecules over longer timescales. nih.govcjps.org

Machine Learning and Data-Driven Approaches in this compound Research

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry and materials science, with the potential to accelerate the discovery and characterization of molecules like this compound. nih.govmednexus.orgnih.gov

These data-driven approaches can be used to build predictive models for various properties of amines. nih.govacs.org For example, a model could be trained on a large dataset of amines with known properties to predict the characteristics of a new amine like this compound based solely on its structure. acs.orgresearchgate.net This can include predicting physical properties, reactivity, and even its behavior in complex systems. biorxiv.org

In the context of this compound research, ML models could be developed to:

Predict the stability and degradation rates of the amine under different conditions. nih.govacs.org

Screen for potential applications by predicting its interaction with various targets.

Optimize experimental conditions for synthesis or self-assembly by learning from previous experimental data. researchgate.net

The development of these models relies on the availability of large, high-quality datasets. nih.govaaai.org As more experimental and computational data on amines becomes available, the accuracy and predictive power of these ML models are expected to increase significantly. nih.govacs.org

Table 3: Mentioned Compounds

Compound Name

Supramolecular Chemistry and Self Assembly of Ditetradecylamine

Principles of Ditetradecylamine Self-Assembly

The self-assembly of this compound into structured aggregates is a phenomenon driven by a combination of non-covalent interactions. fiveable.menih.gov The final architecture of these aggregates is the result of a thermodynamic equilibrium achieved through the collective action of hydrogen bonding, hydrophobic effects, and electrostatic forces. nsf.govfiveable.me

Hydrophobic Interactions and Micelle/Vesicle Formation

Table 1: Factors Influencing Micelle and Vesicle Formation

FactorDescriptionImpact on Self-Assembly
Hydrophobic Effect The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water.Primary driving force for the sequestration of the tetradecyl chains, leading to the formation of a hydrophobic core. arcjournals.orgresearchgate.net
Molecular Geometry The shape of the amphiphile, determined by the relative size of the hydrophilic head group and the hydrophobic tails.Influences the packing of molecules and determines whether micelles (conical shape) or vesicles (cylindrical shape) are formed.
Concentration The amount of this compound in the solution.Aggregation into micelles or vesicles occurs above the critical micelle concentration (CMC). arcjournals.org
Temperature The thermal energy of the system.Can affect the solubility of the amphiphile and the strength of hydrophobic interactions, influencing the CMC and aggregate structure. rsc.org
Pressure The external pressure applied to the system.High pressure can disrupt hydrophobic interactions and lead to the disassembly of micelles or the formation of different structures. rsc.org

Electrostatic Interactions in Charged this compound Systems

In acidic conditions, the secondary amine group of this compound can become protonated, acquiring a positive charge. researchgate.netlu.se This introduces electrostatic repulsion between the head groups of the molecules. researchgate.net This repulsion counteracts the attractive hydrophobic forces, influencing the size, shape, and stability of the resulting aggregates. arcjournals.org The balance between these opposing forces is critical in determining the final supramolecular structure. researchgate.net In the presence of negatively charged species, attractive electrostatic interactions can occur, leading to the formation of more complex assemblies. researchgate.netnih.gov These interactions are fundamental in the binding of charged molecules to nucleic acids and other biological structures. nih.gov

Formation of this compound-Based Supramolecular Architectures

The self-assembly of this compound can lead to a variety of well-defined supramolecular structures, with vesicles and ordered nanostructures being of significant interest. mpg.demassey.ac.nznih.gov The specific architecture formed is highly dependent on the molecular structure and the surrounding environmental conditions. researchgate.net

Vesicles and Liposomes Formed by this compound

This compound and its derivatives are capable of forming vesicles, which are hollow, spherical structures composed of a lipid bilayer enclosing an aqueous core. dntb.gov.uamdpi.com These structures are analogous to liposomes, which are artificially prepared vesicles. mdpi.comnih.gov The formation of these vesicles is a direct consequence of the amphiphilic nature of the molecule, where the hydrophobic tails form the bilayer membrane and the hydrophilic head groups face the inner and outer aqueous environments. mdpi.com These vesicles can encapsulate both hydrophilic and hydrophobic substances, making them useful in various applications. mdpi.com The size of these vesicles can vary, and they can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). mdpi.com Derivatives of this compound, such as nitrilotriacetic acid-ditetradecylamine (NTA-DTDA), have been specifically designed to be incorporated into liposomes. dntb.gov.uanih.gov

Ordered Nanostructures (e.g., Fibers, Tubes) from this compound Assembly

Under specific conditions, the self-assembly of this compound and similar amphiphiles can lead to the formation of one-dimensional nanostructures such as fibers and tubes. researchgate.netecust.edu.cn The formation of these elongated structures is often guided by a combination of directional hydrogen bonding and the specific packing geometry of the molecules. oup.comresearchgate.net For instance, certain peptide-amphiphile systems can self-assemble into nanofibers. ru.nl The process can be influenced by substrate topography in a technique known as graphoepitaxy, which directs the assembly into highly ordered patterns. numberanalytics.com These ordered nanostructures, including nanotubes and nanofibers, exhibit a high surface-area-to-volume ratio and can possess unique mechanical and electronic properties. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com

Applications of this compound Supramolecular Assemblies

The ability of this compound to self-assemble into organized supramolecular structures, such as monolayers, bilayers, and vesicles, underpins its application in various fields of materials science and biotechnology. These assemblies provide robust and versatile platforms for mimicking biological systems and developing advanced functional materials.

Model Membrane Systems for Biological Studies

The structural similarity of this compound assemblies to the lipid bilayers of cell membranes makes them excellent candidates for creating model membrane systems. nih.govnih.gov These artificial membranes allow researchers to study complex biological processes in a simplified and controlled environment. researchgate.netresearchgate.net Supported lipid bilayers and vesicles made from this compound and its derivatives serve as platforms to investigate membrane protein function, receptor-ligand interactions, and lipid domain behavior. nih.govnih.gov

A significant application involves the use of functionalized this compound derivatives to create interactive surfaces for bio-sensing and molecular recognition studies. nih.gov One prominent example is the synthesis and use of the chelator lipid, nitrilotriacetic acid this compound (NTA-DTDA). nih.gov This molecule integrates the complexing properties of nitrilotriacetic acid with the membrane-forming capability of this compound.

Research findings have demonstrated that NTA-DTDA can be readily dispersed in aqueous solutions, forming stable membranes either alone or in combination with carrier lipids like dimyristoylphosphatidylcholine (B1235183) (DMPC). nih.gov Fluorescence microscopy has confirmed that NTA-DTDA mixes uniformly with carrier lipids without phase separation, which is crucial for creating homogenous and reliable model membranes. nih.gov These NTA-DTDA-containing membranes can be deposited on sensor surfaces, providing a stable platform for studying protein interactions using techniques like surface plasmon resonance. nih.govdntb.gov.ua

The primary function of NTA-DTDA in these model systems is to anchor proteins that have been genetically modified to include a hexahistidine tag (His-tag). nih.gov The nitrilotriacetic acid headgroup chelates a metal ion (typically nickel), which in turn specifically binds to the His-tag on the protein, effectively immobilizing the protein on the membrane surface. nih.gov This method has been successfully used to study the interactions of various proteins, including the murine B7.1 protein and the human erythropoietin receptor (EPOR-6H). nih.gov Kinetic studies have shown that the stability of the anchored protein is dependent on both the protein concentration and the molar percentage of NTA-DTDA in the membrane. nih.gov

Research Findings on NTA-DTDA Model Membranes
ParameterObservationSignificanceReference
MiscibilityNTA-DTDA mixes uniformly with carrier lipids such as DMPC.Ensures the formation of homogeneous model membranes without phase separation. nih.gov
Protein AnchoringEffectively binds hexahistidine-tagged proteins (e.g., EPOR-6H).Allows for the controlled orientation and immobilization of specific proteins on a membrane surface for interaction studies. nih.gov
Binding StabilityHigh stability (t½ ≈ 10-20 hours, apparent Kd ≈ 1 nM) achieved with membranes containing 25 mol% NTA-DTDA.Provides a robust system for kinetic measurements of receptor-ligand interactions. nih.gov
ApplicationUsed to study the interaction of human Erythropoietin (EPO) with its anchored receptor (EPOR-6H).Demonstrates the utility of this compound-based model membranes in studying specific and biologically relevant molecular interactions. nih.gov

Controlled Release Systems Based on this compound Assemblies

The self-assembly of amphiphilic molecules like this compound into vesicles (liposomes) provides a foundational technology for the development of controlled release systems. frontiersin.orgactanaturae.ru These vesicles are microscopic, spherical sacs formed from one or more lipid bilayers, which can encapsulate therapeutic agents for targeted delivery and sustained release. ondrugdelivery.commdpi.com The structure of this compound, with its two long hydrocarbon tails and a hydrophilic amine headgroup, is conducive to forming stable bilayer vesicles in aqueous environments.

Controlled release systems are designed to deliver a drug at a predetermined rate and for a specific duration, which can improve therapeutic efficacy and reduce side effects. researchgate.netthepharmajournal.com In a this compound-based vesicle system, the mechanism of release is primarily governed by diffusion through the bilayer membrane or by the dissolution/degradation of the vesicle structure itself. kinampark.com

The properties of the encapsulated drug determine its location within the vesicle.

Hydrophilic (water-soluble) compounds are encapsulated in the aqueous core of the vesicle. Their release is controlled by the permeability of the this compound bilayer.

Hydrophobic (lipid-soluble) compounds are partitioned within the hydrocarbon region of the bilayer. Their release depends on their diffusion through the bilayer and partitioning into the surrounding medium. actanaturae.rudovepress.com

The release kinetics from these assemblies can be modulated by altering the physicochemical properties of the vesicle formulation. Factors such as the lamellarity (number of bilayers), size of the vesicles, and the inclusion of other lipids or polymers in the membrane can be adjusted to achieve a desired release profile. dovepress.comijpsonline.com For instance, creating multilamellar vesicles can slow down the release of an encapsulated agent compared to unilamellar vesicles. While specific drug delivery formulations based purely on this compound are not widely commercialized, the principles established with phospholipid vesicles are directly applicable. These systems can be designed to respond to specific stimuli, such as changes in pH or temperature, to trigger drug release at a target site. mdpi.com

Principles of Vesicle-Based Controlled Release Applicable to this compound
System CharacteristicMechanism/PrincipleEffect on ReleaseReference
EncapsulationHydrophilic drugs are held in the aqueous core; hydrophobic drugs are held in the lipid bilayer.Protects the drug from premature degradation and allows for transport to the target site. actanaturae.rudovepress.com
Release MechanismPrimarily diffusion-controlled across the bilayer or dissolution of the vesicle matrix.The release rate can be sustained over an extended period, avoiding the peaks and troughs of conventional dosing. thepharmajournal.comkinampark.com
Membrane CompositionThe rigidity and permeability of the bilayer can be modified by adding other lipids (e.g., cholesterol) or polymers.A more rigid membrane generally leads to a slower, more controlled release of the encapsulated agent. dovepress.com
Vesicle StructureVesicles can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers).Multilamellar vesicles provide additional barriers to diffusion, typically resulting in a more prolonged release profile. dovepress.com

Biological Activities and Biochemical Interactions of Ditetradecylamine

Interaction of Ditetradecylamine with Biomembranes

The fundamental interaction of this compound with biological systems occurs at the lipid bilayer of cell membranes. The two long tetradecyl chains allow the molecule to readily integrate into the hydrophobic core of the membrane, while the amine headgroup resides near the polar headgroups of the phospholipids. This intercalation has profound effects on the structure and function of the membrane.

Membrane Permeabilization Mechanisms

The insertion of this compound into lipid bilayers disrupts the ordered packing of phospholipid acyl chains. This disruption creates transient defects or pores in the membrane, leading to an increase in its permeability. The mechanism is primarily driven by the hydrophobic interactions of its long alkyl chains. By integrating into the membrane, these chains increase the free volume between lipid molecules, which can facilitate the passage of ions and other small molecules that would otherwise be excluded. This property has been noted in related dialkylamine compounds, where the integration of the hydrophobic chains into the bilayer is a key step in altering membrane permeability, a principle utilized to enhance the transdermal delivery of drugs. The process is generally considered a form of passive disruption, where the accumulation of the amphiphilic molecules within the bilayer destabilizes its structure, rather than forming discrete, stable channels. This increased permeability can be reversible, depending on the concentration of the intercalating amine.

Influence on Membrane Fluidity and Integrity

Table 1: Summary of Dialkylamine Interactions with Biomembranes

Compound/Derivative Chain Length Observed Effect on Biomembranes Reference(s)
Didodecylamine (B166037) C12 Integrates into lipid bilayers, altering membrane fluidity and increasing permeability.
Dioctadecylamine (B92211) Anchor C18 Prevents physical gelation in lipopolymer systems; acts as an obstacle to lateral diffusion. nih.govresearchgate.net
Dihexadecylamine (B7822943) Derivative C16 Affects membrane fluidity. oup.com

Role in Receptor-Ligand Binding Studies

Derivatives of this compound have become invaluable tools in the study of molecular interactions, particularly for immobilizing proteins onto surfaces while maintaining their biological activity. This is primarily achieved by modifying the amine headgroup with a chelating agent, such as nitrilotriacetic acid (NTA).

Immobilization of Histidine-tagged Proteins via this compound Derivatives

A key application of this compound is in the synthesis of chelator lipids like nitrilotriacetic acid this compound (NTA-DTDA) and 3(nitrilotriacetic acid)-ditetradecylamine (NTA3-DTDA). nih.govdntb.gov.ua These molecules combine the membrane-anchoring properties of the this compound tail with the metal-chelating function of the NTA headgroup. nih.govdntb.gov.ua When complexed with a divalent metal ion, typically Nickel (Ni2+), the NTA group can specifically and reversibly bind to proteins that have been genetically engineered to include a polyhistidine tag (His-tag). thermofisher.comresearchgate.net

This system allows for the stable and oriented immobilization of His-tagged proteins onto lipid bilayers, such as those in liposomes or on solid supports. researchgate.netnih.govscirp.org The this compound portion ensures the anchor is firmly embedded within the lipid membrane, while the NTA-Ni2+ complex presents a specific binding site for the protein. nih.gov This approach is superior to random conjugation methods as it controls the orientation of the immobilized protein, which is often crucial for its function, especially in the case of receptors or enzymes. researchgate.netacs.org A more potent version, NTA3-DTDA, which features a dendritic structure with three NTA groups, promotes even more stable binding of His-tagged proteins to liposomal membranes. dntb.gov.ua

Biosensor Applications Involving this compound-Containing Membranes (e.g., IAsys Biosensor)

The NTA-DTDA lipid has been successfully used to create functional biomimetic surfaces for biosensors, such as the IAsys resonant mirror biosensor. nih.gov In this application, liposomes containing NTA-DTDA and a carrier lipid (like dimyristoylphosphatidylcholine (B1235183), DMPC) are deposited onto the sensor surface, where they fuse to form a stable, planar lipid bilayer. nih.gov Fluorescence microscopy has shown that NTA-DTDA mixes uniformly with the carrier lipid without phase separation, ensuring an even distribution of binding sites. nih.gov

Once the NTA-DTDA membrane is formed and charged with Ni2+, it can capture His-tagged proteins, such as recombinant receptors, onto the biosensor surface. nih.gov This allows for the real-time study of receptor-ligand interactions. For example, the interaction between human erythropoietin (EPO) and its receptor (EPOR-6H) has been studied using this system. nih.gov The stability of the anchored protein is high, with a measured half-life of approximately 10-20 hours for membranes containing 25 mol% NTA-DTDA. nih.gov This stable, oriented immobilization is critical for accurate kinetic analysis of binding events on the biosensor surface. nih.govcytivalifesciences.com.cn

Table 2: Applications of this compound Derivatives in Protein Immobilization

Derivative Application Key Finding Reference(s)
NTA-DTDA IAsys Biosensor Forms stable, uniform membranes for real-time kinetic analysis of receptor-ligand interactions (e.g., EPO/EPOR). nih.gov
NTA-DTDA Liposome Systems Enables detection of low-affinity receptor-ligand interactions by multimeric presentation on liposomes.
NTA3-DTDA Liposomal Vaccines Promotes potent and stable binding of His-tagged antigens and cytokines to liposomes for immunotherapy. dntb.gov.uaaai.org
NTA-DTDA HIV Vaccine Research Used to anchor recombinant Env trimer proteins to lipid nanocapsules, but the large protein size could extract the lipid from fluid-phase bilayers. acs.org

Antimicrobial Efficacy and Mechanisms of Action

Alkylamines, including this compound, have demonstrated antimicrobial properties. Their efficacy is closely linked to their chemical structure, particularly the length of the hydrophobic alkyl chains.

Research indicates that alkylamines are active against both Gram-positive and Gram-negative bacteria. nih.gov A critical factor for this activity is the alkyl chain length, with compounds possessing 11 to 15 carbon atoms showing the highest potency. nih.gov this compound, with its C14 chains, falls directly within this optimal range. The mechanism of action is believed to involve the disruption of the bacterial cell membrane. researchgate.net The lipophilic nature of the long alkyl chains facilitates their insertion into the phospholipid bilayer of the bacterial membrane. researchgate.net This intercalation disrupts the membrane's structural integrity, increases its permeability, and leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. This mode of action is consistent with the membrane-permeabilizing effects observed in biomembrane studies. The higher activity against Gram-positive bacteria compared to Gram-negative bacteria, which is sometimes observed, can be attributed to differences in the cell wall structure; the complex outer membrane of Gram-negative bacteria can present an additional barrier to the amine's access to the cytoplasmic membrane. researchgate.net

Table 3: Antimicrobial Activity of a Related C14 Amine Salt

Compound Test Organism Minimal Inhibitory Concentration (mg/100 ml)
Tetradecylammonium malonate Staphylococcus aureus 5
Tetradecylammonium malonate Escherichia coli 20
Tetradecylammonium malonate Pseudomonas aeruginosa >20
Tetradecylammonium malonate Candida albicans 10
Tetradecylammonium malonate Aspergillus niger 20

Data adapted from a study on tetradecylamine (B48621) salts, which demonstrate the antimicrobial potential of C14 amine structures. asm.org

Antibacterial Activities against Specific Strains

Data regarding the specific antibacterial activity of the compound this compound against particular bacterial strains are not extensively detailed in the available research. While related long-chain amine compounds have been investigated for their antimicrobial properties, specific minimum inhibitory concentration (MIC) values for this compound against a spectrum of bacteria are not well-documented in the reviewed literature.

The general mechanism for some antimicrobial agents involves disrupting the bacterial cell membrane or inhibiting essential enzymes. fip.org For instance, cationic detergents can bind to and disrupt the lipids of bacterial cell membranes, leading to cell death. errolozdalga.com However, studies specifically detailing the efficacy and the spectrum of activity—whether narrow or broad—of pure this compound are limited. libretexts.orgfoamid.com Research has more frequently focused on the biological activities of its derivatives.

Antifungal Properties

Similar to its antibacterial profile, specific data on the antifungal properties of this compound are not widely available. The evaluation of a compound's antifungal potential typically involves determining its minimum inhibitory concentration (MIC) against various fungal species. While some polypeptide antibiotics and other compounds are known to have antifungal effects, dedicated studies measuring the direct antifungal efficacy of this compound against specific fungal pathogens were not identified in the reviewed sources. wikipedia.org The interest in the scientific community has been more directed towards the applications of this compound-derived molecules.

Cellular Damage Mechanisms Induced by this compound

The precise mechanisms through which this compound might induce cellular damage have not been a primary focus of the available research. Generally, antimicrobial compounds can exert their effects through various mechanisms, including the inhibition of cell wall synthesis, disruption of membrane function, inhibition of nucleic acid and protein synthesis, or blocking of enzyme action. fip.orglibretexts.org For example, some antimicrobial peptides and cationic compounds disrupt the integrity of the negatively charged microbial membrane, leading to cell lysis. nih.gov However, studies that specifically investigate and elucidate the cellular or molecular targets of this compound and the resulting cascade of damage events are lacking.

Other Investigated Biological Activities of this compound

The most significant area of investigation for this compound is its use as a foundational component of more complex lipid molecules, particularly chelator lipids used in advanced biomedical applications. ontosight.aijenkemusa.com These derivatives are instrumental in the fields of immunology and drug delivery, specifically in the development of cancer immunotherapies. nih.gov

This compound is a key structural component of Nitrilotriacetic Acid this compound (NTA-DTDA) and 3(nitrilotriacetic acid)-ditetradecylamine (NTA3-DTDA). dntb.gov.uanih.gov These molecules are amphiphilic, possessing a hydrophilic head group and the hydrophobic this compound tail, which allows them to be easily incorporated into the lipid bilayers of liposomes or cell-derived plasma membrane vesicles. ontosight.ainih.gov

The primary function of NTA-DTDA and NTA3-DTDA is to act as a surface anchor for proteins that have been engineered to include a polyhistidine-tag (His-tag). The nitrilotriacetic acid (NTA) headgroup chelates a nickel ion (Ni2+), which in turn binds with high affinity to the His-tag on the protein of interest. This enables the stable "engraftment" of specific proteins, such as antigens, cytokines, and costimulatory molecules, onto the surface of liposomes or vesicles. nih.govnih.gov

This technology has been effectively used to create novel vaccine platforms and immunotherapies. By decorating liposomes or tumor cell-derived vesicles with tumor antigens and immune-stimulating molecules, these nanoparticles can be targeted to antigen-presenting cells like dendritic cells (DCs). nih.govresearchgate.net This targeted delivery stimulates a potent and specific anti-tumor immune response, including the activation of cytotoxic T lymphocytes. nih.govnih.gov Studies have demonstrated that this approach can lead to the regression of established tumors and provide long-term protection against tumor challenge in animal models. nih.govnih.gov The NTA3-DTDA lipid, with three NTA moieties, has been shown to be several-fold more effective than the single-NTA version at promoting stable protein attachment, leading to stronger T cell binding and more potent anti-tumor responses. nih.gov

Below is a table summarizing the investigated biological applications of this compound derivatives.

Application AreaDerivative UsedMechanism of ActionInvestigated Outcome
Cancer Immunotherapy NTA-DTDA, NTA3-DTDAIncorporation into liposomes/vesicles to anchor His-tagged tumor antigens and costimulatory molecules (e.g., B7.1, CD40). nih.govnih.govTargeting of dendritic cells to induce strong, specific anti-tumor CTL responses and tumor regression in mice. nih.govnih.gov
Targeted Cytokine Delivery NTA3-DTDAEncapsulation of cytokines (e.g., IL-2, IL-12) within protein-engrafted plasma membrane vesicles. nih.govTargeted delivery of both antigen and cytokine signals to T cells, stimulating proliferation and cytotoxicity. nih.gov
Biosensor Development NTA-DTDAFormation of stable lipid membranes on biosensor surfaces to study protein interactions. nih.govUsed to study receptor-ligand interactions, such as the binding of human erythropoietin to its receptor. nih.gov
Nucleic Acid Delivery This compoundUsed as a reagent in the formation of Lipid Nanoparticles (LNPs) for nucleic acid delivery. jenkemusa.comLNPs facilitate the delivery of mRNA into cells via endocytosis for subsequent protein expression. jenkemusa.com

Materials Science Applications of Ditetradecylamine

Ditetradecylamine in Functional Material Development

This compound serves as a key modifying agent in the creation of functional materials, where its long alkyl chains and amine group are exploited to alter the properties of polymers, composites, and surfaces.

This compound is incorporated into polymeric composite materials to enhance their physical properties. It can be used as a component in the formation of organic-inorganic composites, particularly those involving layered silicates like mica. googleapis.comgoogle.com In these applications, the amine part of the molecule can be protonated to form a cation, which then replaces ions like potassium situated between the layers of the silicate (B1173343). googleapis.comgoogle.com This process, known as intercalation, pries the layers apart. When this modified silicate is dispersed within a polymer matrix, it can lead to a delaminated structure where the silicate layers are exfoliated and distributed throughout the polymer. google.com This nanomaterial-level dispersion significantly improves properties such as heat resistance, rigidity, and gas barrier capabilities of the final polymer composite material. googleapis.com this compound is also listed as a potential secondary amine for creating polymeric surfactant compounds used in lubricant compositions. google.com Furthermore, in the context of stabilizing halogen-containing polymers like PVC, dialkylamines such as this compound, often reacted with ethylene (B1197577) oxide or propylene (B89431) oxide, are employed to prevent thermal degradation during processing. google.com

Table 1: Role of this compound in Polymer Composite Modification

Polymer SystemRole of this compoundResulting Property EnhancementUnderlying Mechanism
Polymer-Silicate NanocompositesOrganic Cation SourceImproved heat resistance, rigidity, and gas barrier properties. googleapis.comIntercalation and subsequent exfoliation of silicate layers within the polymer matrix. google.com
Halogen-Containing Polymers (e.g., PVC)Pre-stabilizerPrevention of thermal degradation during drying and processing steps. google.comActs as a stabilizer compatible with the polymerization medium. google.com
Lubricant FormulationsComponent for Polymeric SurfactantsContributes to dispersancy and viscometric performance. google.comForms part of a larger acylated polymer structure that acts as a surfactant. google.com

The dual nature of this compound, with its polar amine head and nonpolar alkyl tails, makes it an effective agent for surface engineering. It is used to form functionalized surfaces and coatings, particularly in creating lipid nanoparticles (LNPs) and liposomes for biomedical applications. nih.govnih.gov In one method, a polymer such as poly(2-ethyl-2-oxazoline) is functionalized with a carboxylic acid group, which is then reacted with the amine group of this compound to couple the lipid tails to the polymer. nih.gov This creates a polymer-lipid conjugate that can self-assemble into nanoparticles.

Another significant application is the creation of chelator lipids. For instance, nitrilotriacetic acid (NTA) can be chemically attached to the this compound headgroup. nih.govresearchgate.net The resulting NTA-DTDA lipid, when incorporated into a liposome, exposes the NTA moiety on the surface. This NTA group can chelate metal ions like Nickel (Ni), which in turn can bind to histidine-tagged proteins or peptides with high specificity. mdpi.communi.cz This technique allows for the precise attachment of biomolecules to a surface, creating functionalized coatings for targeted drug delivery or biosensing. nih.govresearchgate.netresearchgate.net

Polymer and Composite Material Modification

Integration into Nanomaterials and Nanodevices

This compound's ability to modify surfaces at the molecular level allows for its integration into nanomaterials, enhancing their function and compatibility with other components.

The surface modification of carbon-based nanomaterials like carbon fibers is crucial for improving their adhesion to polymer matrices in composites. researchgate.net Secondary amines are known to be effective for this functionalization. researchgate.net The process often involves creating carboxylic acid groups on the carbon fiber surface through oxidation, which can then react with amine groups. nih.gov While direct studies on this compound with nanowires are not prevalent, the principles derived from carbon fiber modification are applicable. Secondary amines, with their two long alkyl chains, can be grafted onto carbon surfaces to alter their surface energy and provide a strong interfacial link to a surrounding matrix. uni-tuebingen.decapes.gov.br For example, long-chain amines are used to modify graphene oxide to improve its dispersion and interaction with polymers, leading to enhanced mechanical and electrical properties. capes.gov.br This same principle allows secondary amines like this compound to act as effective stabilizers and phase-transfer agents for gold nanoparticles, where the long hydrocarbon chains provide hydrophobicity and ensure good dispersibility in nonpolar solvents. uni-tuebingen.de This functionality is directly relevant for ensuring the proper dispersion of nanowires in composite materials.

Table 2: Research Findings on Amine Functionalization of Carbon Surfaces

MaterialModifying AgentKey FindingReference
Carbon-Fiber MicroelectrodesEthylenediamine (EDA) via EDC cross-linkerAchieved a 9-fold increase in amine functionality on the carbon surface, significantly improving electrochemical detection of ATP. nih.gov
Activated Carbon Fibers (ACFs)Cyclic azasilane (vapor phase)Amine functionalization was confirmed, with the process affecting porosity and CO2 capture capabilities. aip.org
Gold NanoparticlesDidodecylamine (B166037) & Dioctadecylamine (B92211)Longer alkyl chains on the secondary amine provided greater stability and more effective phase transfer of nanoparticles from aqueous to organic media. uni-tuebingen.de

Microelectromechanical systems (MEMS) are microscopic devices that combine mechanical and electrical components. muni.cz Their performance is highly dependent on surface properties. The integration of functional organic layers is a key strategy in MEMS fabrication to control adhesion, friction, and surface energy, and to provide a platform for biosensing. While direct integration of this compound into MEMS is not explicitly detailed in available research, its role in creating well-defined self-assembled layers is highly relevant. Long-chain alkylamines, like this compound, can form ordered monolayers on various substrates. This capability is used to create surfaces with specific functionalities, such as the immobilization of proteins via chelator lipids like NTA-DTDA. muni.czacs.org Such functionalized surfaces are a cornerstone of many Bio-MEMS devices, which are used for diagnostics and cell manipulation. The ability to create stable, functional coatings makes molecules like this compound potential candidates for surface engineering in advanced MEMS applications.

Nanowires and Carbon Fiber Applications

Catalytic Applications and Reaction Mechanisms

While not a catalyst in the traditional sense of accelerating reactions by lowering activation energy through its own chemical transformation and regeneration, this compound and similar long-chain secondary amines function as highly effective phase-transfer agents. uni-tuebingen.de This process is a form of catalysis for reactions between two substances located in different immiscible phases, such as an aqueous phase and an organic phase.

The mechanism involves the amine acting as a carrier for one of the reactants. For example, in the transfer of negatively charged nanoparticles from water to an organic solvent, the secondary amine's nitrogen atom can interact with the nanoparticle surface. Simultaneously, the two long, hydrophobic tetradecyl chains render the entire complex soluble in the organic phase. uni-tuebingen.de This shuttles the reactant from one phase to the other, where it can react. A study on the effect of alkyl chain length of secondary amines on the phase transfer of gold nanoparticles demonstrated that longer chains, such as those in didodecylamine (C12) and dioctadecylamine (C18), provide more effective transfer and stabilization in the organic phase compared to shorter chains. uni-tuebingen.de this compound, with its C14 chains, fits squarely within this optimal range, indicating its suitability for such applications. This phase-transfer capability is also utilized in the synthesis of polymer composites, where it helps mediate reactions at the interface between an inorganic filler and an organic polymer matrix. googleapis.comgoogle.com

Heterogeneous Catalysis Systems Involving this compound

In heterogeneous catalysis, where the catalyst and reactants exist in different phases, this compound and other long-chain aliphatic amines play a crucial role, primarily as stabilizing or capping agents in the synthesis of metallic nanoparticles. These nanoparticles, owing to their high surface-area-to-volume ratio, are highly effective catalysts in a variety of chemical transformations. The function of this compound in these systems is to control the growth and prevent the agglomeration of the nanoparticles, thus ensuring the stability and catalytic activity of the resulting material.

Long-chain amines, such as this compound, adsorb onto the surface of the forming nanoparticles, creating a protective layer. This layer modulates the particle size and shape during synthesis and provides stability in various solvents, which is critical for their application in liquid-phase catalysis. For instance, studies on gold nanoparticles have shown that longer-chain amines, like dioctadecylamine (a close structural analog of this compound), provide excellent stability in organic solvents due to strong van der Waals interactions between the hydrocarbon chains. researchgate.net This stability is essential for the recovery and reuse of the nanoparticle catalysts, a key aspect of sustainable green chemistry. mdpi.com

The role of long-chain amines as surface modifiers is also evident in the preparation of trimetallic nanoparticle catalysts, where they act as stabilizing agents during the co-reduction of metal precursors. nih.gov Furthermore, in the context of hydroprocessing reactions, such as hydrodenitrogenation (HDN), secondary amines like dihexadecylamine (B7822943) (structurally similar to this compound) have been identified as major intermediates. researchgate.net This occurs on sulfided NiMo/γ-Al2O3 and NiMo/TiO2 catalysts, where the long-chain amine is formed through condensation reactions. researchgate.net This indicates that this compound could be both a component in the synthesis of heterogeneous catalysts and an intermediate in catalytic processes for upgrading bio-based feedstocks.

Table 1: Role of Long-Chain Amines in the Synthesis of Nanoparticle Catalysts

Nanoparticle Type Role of Long-Chain Amine Relevant Application Reference
Gold (Au) Stabilizer/Capping Agent Catalysis in organic solvents researchgate.net
Palladium (Pd) Phase Transfer Agent Multifunctional Catalysis researchgate.net
Trimetallic (e.g., NiAuPd) Stabilizing Agent Dehydrogenation of formic acid nih.gov
Metal Sulfides (e.g., NiMoS) Intermediate Formation Hydrodenitrogenation (HDN) researchgate.net

Homogeneous Catalysis Systems and this compound Involvement

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions compared to heterogeneous systems. This compound and other long-chain aliphatic amines have been identified as effective components in several homogeneous catalytic systems, particularly in polymerization reactions.

One of the key applications of long-chain amines is as catalysts in the production of polyurethanes. canada.ca In this process, they are used in the formulation of the polyol blend, which is one of the primary components for producing flexible polyurethane foam. canada.ca The amine acts as a catalyst to facilitate the reaction between the polyol and isocyanate precursors.

Furthermore, this compound has been cited in patent literature as a potential ligand in homogeneous catalyst systems for the synthesis of polycarbonates. In such systems, the amine can coordinate to a metal center, influencing its electronic and steric properties, thereby controlling the catalytic activity and the properties of the resulting polymer. The use of specific ligands is crucial in tuning the performance of homogeneous catalysts. nih.gov

Long-chain amines are also of significant interest in the synthesis of surfactants through homogeneously catalyzed hydroamination of dienes. researchgate.net This atom-efficient method allows for the direct linkage of an amine group to a renewable feedstock, such as β-farnesene, to produce precursors for surfactants like amine oxides. researchgate.net

Table 2: Applications of Long-Chain Amines in Homogeneous Catalysis

Catalytic Process Role of Long-Chain Amine Example Product Reference
Polyurethane Production Catalyst Flexible Polyurethane Foam canada.ca
Polycarbonate Synthesis Ligand in a metal complex Polycarbonate ru.nl
Hydroamination of Dienes Reactant/Precursor Surfactants researchgate.net

Mechanistic Investigations of this compound-Assisted Catalytic Pathways

While direct mechanistic studies specifically targeting this compound are not extensively documented, insights into its catalytic role can be inferred from research on structurally similar long-chain amines and general catalytic principles. The involvement of these amines in catalytic cycles often hinges on their basicity, nucleophilicity, and ability to act as ligands or phase-transfer agents.

In the context of hydrodenitrogenation (HDN), a crucial process in refining petroleum and bio-oils, secondary amines like dihexadecylamine are key intermediates. researchgate.net The proposed mechanism on sulfided NiMo catalysts involves the initial deammonization or dehydration of an amide (like hexadecanamide) to form either a carboxylic acid or a nitrile. researchgate.net The nitrile is then hydrogenated to a primary amine (hexadecylamine), which can then undergo self-condensation or react with a carboxylic acid intermediate to form the secondary amine, dihexadecylamine. researchgate.net This secondary amine is subsequently hydrogenated and cleaved to yield alkanes. This pathway suggests that this compound would likely follow a similar mechanistic route in the HDN of C14-containing feedstocks.

Another relevant area is the Guerbet reaction, which involves the C-C coupling of alcohols or amines to produce longer-chain, branched products. Mechanistic studies on the transformation of tertiary amines over Pd and Pt catalysts reveal a process analogous to the Guerbet condensation. rsc.org This involves the dehydrogenation of an alkyl group on the amine, followed by an attack of the α-carbon by another amine molecule, leading to the formation of a longer-chain tertiary amine and a secondary amine. rsc.org This provides a potential pathway for the synthesis and transformation of long-chain amines like this compound under catalytic conditions.

In homogeneous catalysis, particularly in polymerization, the role of an amine like this compound as a ligand is to modulate the activity of the metal catalyst. nih.gov The amine can influence the coordination sphere of the metal, affecting substrate binding, insertion, and product release steps. For instance, in the ring-opening polymerization of cyclic esters or carbonates, an amine can act as a co-catalyst or a ligand that alters the Lewis acidity of the metal center, thereby influencing the rate and selectivity of the polymerization. rsc.orgrsc.org The long alkyl chains of this compound can also provide a specific steric environment around the catalytic center, potentially influencing the stereochemistry of the resulting polymer.

Table 3: Proposed Mechanistic Roles of this compound in Catalysis Based on Analogous Systems

Catalytic Process Proposed Mechanistic Role of this compound Key Intermediates/Steps Analogous System/Reference
Hydrodenitrogenation (HDN) Reaction Intermediate Formation from primary amine condensation, subsequent hydrogenation and C-N bond cleavage. Dihexadecylamine in HDN researchgate.net
Guerbet-type Reactions Reactant/Product Dehydrogenation of alkyl chain, nucleophilic attack, formation of longer-chain amines. Tertiary amine coupling rsc.org
Homogeneous Polymerization Ligand/Co-catalyst Coordination to metal center, modification of Lewis acidity, steric influence on polymer structure. General principles of ligand effects in catalysis nih.gov

Environmental Behavior and Fate of Ditetradecylamine

Environmental Distribution and Mobility

The distribution of a chemical in the environment is largely determined by its tendency to adhere to solids (adsorption) versus remaining dissolved in water. epa.gov This behavior dictates its mobility, including its potential to leach through soil into groundwater.

Ditetradecylamine, like other long-chain amines, is a cationic substance, meaning it is positively charged at environmentally relevant pH levels. europa.eucanada.ca This property dominates its adsorption behavior.

Adsorption Mechanism : The positively charged amine group interacts strongly with negatively charged surfaces common in the environment, such as clay minerals and organic matter in soil and sediment. oecd.orgeuropa.eu This ionic interaction is a more significant driver of adsorption for cationic surfactants than simple partitioning into organic carbon. europa.eu Consequently, the organic carbon-water (B12546825) partition coefficient (Koc) is often a poor predictor of sorption for these compounds, and the solid-water distribution coefficient (Kd) is more relevant. europa.euchemsafetypro.com

Adsorption Coefficients for Related Long-Chain Amines
Compound/GroupCoefficientValue (L/kg)MatrixSource
Primary Fatty Amine EthoxylateKd4,526Silt Soil europa.eu
N-[(9Z)-octadec-9-en-1-yl]propane-1,3-diaminum di[(9Z)-octadec-9-enoate]Kd30,068Soil europa.eu
C12-14 AlkyldimethylamineKd10,000General (for risk assessment) oecd.org
Polyoxyethylene Tallow Amine (POE-T)KFoc17,600 - 114,000Soil nih.gov

Leaching is the process by which a chemical is transported from the soil surface into lower soil layers and potentially into groundwater. lawbc.com The potential for a substance to leach is inversely related to its adsorption strength. chemsafetypro.com

Given the very strong adsorption of long-chain amines to soil and sediment particles, their mobility is considered to be very low. europa.euchemsafetypro.com A high Kd value indicates that the majority of the chemical will be bound to soil particles rather than dissolved in soil water, thus preventing significant downward movement. ecetoc.org Regulatory assessments and studies on analogous compounds consistently conclude that due to strong sorption, these substances have a low potential for leaching into aquatic systems. europa.eu

Adsorption and Desorption Processes in Soil and Sediment

Environmental Monitoring and Analytical Methods for this compound

Detecting and quantifying trace levels of this compound in complex environmental matrices like water, soil, and sediment requires sophisticated analytical techniques. While standard methods specifically validated for this compound are not widely documented, the methods used for other emerging contaminants, such as pharmaceuticals and personal care products (PPCPs), are applicable. mdpi.comnih.gov

The analytical process typically involves several key steps:

Sample Preparation and Extraction : Due to the very low concentrations expected in the environment and the complexity of the sample matrices, an extraction and concentration step is necessary. Solid-Phase Extraction (SPE) is the most common technique used to isolate and concentrate trace organic pollutants from water samples and extracts of solid samples. mdpi.comnih.gov

Chromatographic Separation : After extraction, the components of the sample are separated. For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice. mdpi.comhilarispublisher.com Gas Chromatography (GC) can also be used, but may require a derivatization step to make the amine more volatile. hilarispublisher.com

Detection and Quantification : Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. mdpi.comnih.gov The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the state-of-the-art approach for analyzing these types of contaminants in environmental samples, allowing for reliable identification and quantification at very low levels (ng/L). mdpi.comeuropa.eu

Detection in Environmental Matrices

The detection of long-chain aliphatic amines, including this compound, in environmental matrices is crucial for monitoring their distribution and potential impact. researchgate.net These compounds can be found in various environmental compartments such as water, soil, and sediment. canada.caresearchgate.net The presence of these amines in the environment necessitates the use of reliable analytical methods for their detection and quantification. canada.ca

Releases into the aquatic environment can occur from manufacturing facilities where water is used in the production process. canada.ca Soil contamination may result from the land application of biosolids from wastewater treatment systems or the use of fertilizers containing these amines. canada.ca The accurate detection of these compounds is often challenged by their tendency to adsorb onto surfaces and their chemical stability, which can be affected by factors like temperature. reicon.de

To ensure the reliability of detection, proper sampling techniques are essential. reicon.de This includes flushing sampling lines to avoid contamination from residues and maintaining samples at a controlled temperature (20–25°C) to prevent chemical degradation. reicon.de

Table 1: Detection of this compound and Related Long-Chain Amines in Environmental Matrices

Environmental Matrix Potential Sources of Contamination Key Considerations for Detection
Water Industrial discharge from manufacturing and processing facilities, runoff from agricultural areas. canada.cacanada.ca Adsorption to container walls, temperature stability during sampling and transport. reicon.de
Soil Application of biosolids from wastewater treatment, use in fertilizer formulations. canada.ca Heterogeneous distribution, interaction with soil organic matter and mineral surfaces. iaea.org
Sediment Deposition from the water column, runoff from contaminated land. Similar to soil, potential for anaerobic degradation pathways.

| Biota | Bioaccumulation in aquatic and terrestrial organisms. | Requires specialized extraction techniques to separate from biological tissues. researchgate.net |

Quantitative Analysis in Complex Environmental Samples

The quantitative analysis of this compound and other long-chain aliphatic amines in complex environmental samples requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. researchgate.net The choice of method often depends on the specific matrix and the concentration levels of interest. capitalresin.com

Several analytical methods are employed for the quantification of amines in environmental samples, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net These chromatographic techniques are often coupled with mass spectrometry (MS) for definitive identification and quantification. capitalresin.com Sample preparation is a critical step to remove interfering substances and concentrate the analytes before instrumental analysis. mdpi.com Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). mdpi.com

For instance, the Silverstein Method, a colorimetric technique, can be used for detecting low concentrations of film-forming amines (FFAs) in controlled environments. reicon.de This method involves the extraction of the amine with a dye (methyl orange) and a solvent (chloroform), followed by photometric measurement. reicon.de However, its application can be limited by the need for laboratory conditions and the toxicity of the solvent. reicon.de The Bengal Rose Method is another colorimetric approach that is more adaptable for field use. reicon.de

More advanced methods, such as those combining SPE with LC-MS/MS, are utilized for analyzing a wide range of organic contaminants, including amines, in various matrices like soil and tissue. Isotope dilution is often used in these methods to improve the accuracy of quantification.

Table 2: Analytical Methods for Quantitative Analysis of this compound and Related Compounds

Analytical Technique Sample Preparation Method(s) Typical Detection Range/Limit Key Advantages and Limitations
Gas Chromatography (GC) Derivatization, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). researchgate.netmdpi.com Dependent on detector and sample matrix. High resolution for complex mixtures; derivatization may be required for polar amines. researchgate.net
High-Performance Liquid Chromatography (HPLC) LLE, SPE, QuEChERS. researchgate.netmdpi.com Dependent on detector and sample matrix. Suitable for polar and thermally labile compounds; can be coupled with various detectors. researchgate.net
Colorimetric Methods (e.g., Silverstein, Bengal Rose) Solvent extraction with a dye. reicon.de 0-2 ppm for the Silverstein Method. reicon.de High sensitivity at low concentrations, suitable for field (Bengal Rose) or lab (Silverstein) use; can be prone to interferences. reicon.de

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | SPE, often with specialized cartridges (e.g., WAX). | Low µg/L to ng/L levels. | High selectivity and sensitivity, allows for isotope dilution for improved accuracy. |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methyl orange
Chloroform

Future Directions and Emerging Research Avenues for Ditetradecylamine

Advanced Synthetic Strategies and Scalability

Future research into the synthesis of ditetradecylamine is focused on creating more sustainable, efficient, and scalable production methods. A significant area of development is the use of continuous flow processes. vapourtec.comvapourtec.com Flow chemistry systems offer superior control over reaction parameters, leading to higher yields and purity while enhancing safety, a notable advancement over traditional batch methods. vapourtec.comacs.orgresearchgate.net For instance, a continuous flow process has been successfully developed for synthesizing N-methyl secondary amines from alkyl mesylates, producing substantial quantities in a short time and incorporating an in-line workup for a fully automated procedure. acs.orgresearchgate.net

Another key direction is the development of novel catalytic systems. Researchers are investigating one-pot reductive amination of aldehydes with nitroarenes using catalysts like alumina-supported silver in continuous flow reactors. rsc.org The "borrowing hydrogen" concept is also gaining traction; this process uses a catalyst to temporarily "borrow" hydrogen from a commodity alcohol to form a reactive intermediate, which then reacts further before the hydrogen is returned. acs.org This method allows alcohols to be used as alkylating agents with water as the only byproduct, offering a highly atom-economic route to amines. acs.org

Furthermore, biocatalysis presents a green alternative for amine synthesis. europa.eu Projects are underway to develop engineered biocatalysts that can convert sustainable feedstocks like alcohols into amines using ammonia, operating under redox-neutral conditions. europa.eu This approach aligns with the broader goal of replacing traditional reagents like alkyl halides with more environmentally benign starting materials such as alcohols, alkanes, and biomass-derived resources. researchgate.net

Novel Supramolecular Architectures with Enhanced Functionality

The amphiphilic nature of this compound, with its two long hydrocarbon tails and polar amine headgroup, makes it an ideal component for building sophisticated supramolecular structures. Future work will expand beyond well-known assemblies like vesicles and Langmuir-Blodgett films to create novel architectures with advanced functions. Long-chain amines are known to template the growth of inorganic nanostructures, such as nanotubes of gallium chalcogenides, demonstrating their utility in creating hybrid materials. researchgate.net

A significant research trend is the creation of "smart" materials by incorporating functional molecules into this compound-based assemblies. These systems can respond to external stimuli, with potential applications in sensing and controlled delivery. researchgate.net For example, dioctadecylamine (B92211) has been used to form lipid tubules that can bind proteins like streptavidin in ordered helical arrays, creating functionalized supramolecular devices. researchgate.netacs.org Research is also moving towards polymer-tethered lipid bilayers, where the supramolecular assembly includes a solid support and polymeric tethers, allowing for the creation of robust, functional membranes. mdpi.comsigmaaldrich.com

The design of complex nanostructures through the self-assembly of organic molecules is a powerful methodology for developing materials with enhanced properties. researchgate.net The ability to precisely control the dimensions and functionality of these assemblies, such as nanotubes and nanofibers, is critical for their use in technological applications ranging from microelectronics to tissue engineering. researchgate.net

Expansion of Biological Applications and Therapeutic Potential

Building on its established role in forming lipid nanoparticles for drug and gene delivery, future research on this compound aims to broaden its therapeutic applications. cam.ac.ukgoogle.com A key focus is on creating more targeted and intelligent delivery systems. For example, a novel chelator lipid, 3-(nitrilotriacetic acid)-ditetradecylamine (NTA3-DTDA), has been incorporated into liposomes for antigen delivery in cancer vaccine research. researchgate.net These modified nanoparticles have been shown to stimulate strong, specific T-cell responses and provide protection against tumor growth in preclinical models.

The development of multifunctional nanocarriers is another promising avenue. By combining this compound-based lipids with other components, researchers are designing systems for theranostics, which integrate therapeutic and diagnostic capabilities. researchgate.net For instance, modifying nanocarriers with targeting ligands and stealth polymers can enable precise action and long circulation times in the body. mdpi.com Liposomes, known for their ability to encapsulate both hydrophilic and hydrophobic molecules, are being engineered with tailored surfaces to enhance interaction with target cells and avoid the immune system. mdpi.com

Furthermore, the inherent properties of long-chain amines suggest potential uses beyond delivery. Derivatives of this compound could be explored for their antimicrobial properties, offering a potential solution to the growing problem of antibiotic resistance. The use of such amines as components in vaccine adjuvants to boost immune responses is also an active area of investigation.

Enhanced Catalytic Systems and Sustainable Processes

This compound and similar long-chain amines are poised for expanded roles in catalysis, with future research focused on creating more efficient, selective, and sustainable catalytic systems. These amines can function as ligands for metal catalysts or as phase-transfer catalysts. For example, long-chain amines have been used as ligands in palladium-based catalysts for various chemical transformations. The development of recyclable catalysts is a major goal, with one approach being the immobilization of the amine or its complex onto a solid support to simplify separation and reuse. researchgate.net

Micellar catalysis represents another significant area of future research. researchgate.netmdpi.com The ability of amphiphilic amines to form micelles in aqueous solutions creates a unique microenvironment that can accelerate organic reactions. researchgate.netrsc.org This approach is particularly attractive for sustainable chemistry as it allows reactions to be performed in water. Studies have shown that the reactivity of long-chain amines in mixed micellar systems can be finely tuned, influencing both the rate and direction of chemical reactions like hydrolysis. researchgate.netrsc.org

There is also growing interest in using this compound derivatives as organocatalysts. The secondary amine group can participate directly in catalytic cycles. Moreover, long-chain amines have been employed to stabilize metal nanoparticles used in catalysis, where the ligand shell can influence both activity and selectivity. mdpi.com

Catalyst SystemReaction TypeKey Research FindingReference
Alumina-supported SilverReductive AminationEffective for one-pot synthesis of secondary amines in a continuous flow reactor. rsc.org
Ruthenium-PNP complexAmination of DiolsHigh yield of ethanolamine (B43304) achieved from ethylene (B1197577) glycol; activity influenced by water content. acs.org
Mixed Micelles (Long-chain amines & Cetylpyridinium bromide)HydrolysisFormation of mixed aggregates influences the rate and direction of phosphonate (B1237965) ester hydrolysis. rsc.org
NiMo/TiO2Amide HydrotreatingMore active than alumina-supported counterparts; dihexadecylamine (B7822943) identified as a major intermediate.

Q & A

Q. 1.1. What are the optimal synthetic routes for ditetradecylamine, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves alkylation of ammonia with tetradecyl halides or reductive amination of ketones. Key variables include solvent polarity (e.g., ethanol vs. toluene), temperature (80–120°C), and catalyst selection (e.g., Raney nickel for hydrogenation). Methodological optimization requires monitoring intermediates via thin-layer chromatography (TLC) and quantifying purity using gas chromatography–mass spectrometry (GC-MS) . Conflicting data on yields (e.g., 60–85% in different studies) may arise from impurities in starting materials or incomplete reaction monitoring .

Q. 1.2. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming amine proton signals (δ 1.2–1.6 ppm) and alkyl chain integrity. Infrared (IR) spectroscopy identifies N–H stretching (3300–3500 cm⁻¹) and C–N bending (1250–1350 cm⁻¹). Discrepancies in spectral data may stem from solvent interactions or moisture contamination, necessitating vacuum drying and deuterated solvents for reproducibility .

Q. 1.3. How does this compound interact with aqueous and nonpolar solvents, and what implications does this have for experimental design?

this compound’s amphiphilic nature enables micelle formation in polar solvents (critical micelle concentration ~0.1–1 mM). Solubility studies show pH-dependent behavior: protonation enhances water solubility below pH 6, while deprotonation favors organic phases. Researchers must account for solvent pH and ionic strength when designing extraction protocols .

Advanced Research Questions

Q. 2.1. What mechanistic insights explain this compound’s role in phase-transfer catalysis, and how can reaction kinetics be modeled?

this compound facilitates ion-pair transfer in biphasic systems. Kinetic studies using stopped-flow spectrophotometry reveal rate constants (k) dependent on alkyl chain packing at the interface. Conflicting models (e.g., pseudophase vs. mass-action) require validation via fluorescence quenching or dynamic light scattering (DLS) to quantify micellar aggregation .

Q. 2.2. How do structural modifications (e.g., branched vs. linear alkyl chains) affect this compound’s biological membrane interactions?

Comparative studies using Langmuir-Blodgett troughs and atomic force microscopy (AFM) show branched isomers disrupt lipid bilayers more effectively due to increased steric hindrance. Computational molecular dynamics (MD) simulations (AMBER or GROMACS) can predict insertion energetics, but experimental validation via fluorescence anisotropy is critical to resolve discrepancies .

Q. 2.3. What are the thermodynamic stability thresholds for this compound under oxidative or thermal stress?

Thermogravimetric analysis (TGA) indicates decomposition onset at 180–200°C, with exothermic peaks in differential scanning calorimetry (DSC) correlating with C–N bond cleavage. Oxidative degradation pathways (e.g., NOx formation) require monitoring via Fourier-transform infrared (FTIR) and chemiluminescence. Contradictory stability reports may arise from trace metal impurities accelerating degradation .

Q. 2.4. How can contradictions in this compound’s toxicity profiles be reconciled across in vitro and in vivo studies?

In vitro assays (e.g., MTT tests) often underestimate toxicity due to serum protein binding, whereas in vivo models (rodent LD₅₀ ~500 mg/kg) highlight hepatorenal accumulation. Researchers must standardize exposure durations and use metabolomics (LC-MS/MS) to identify reactive metabolites. Conflicting data may reflect species-specific cytochrome P450 activity .

Q. 2.5. What predictive models exist for this compound’s environmental persistence, and how can they be validated experimentally?

Quantitative structure-activity relationship (QSAR) models predict moderate biodegradability (BIOWIN score 2.5), but field studies show accumulation in lipid-rich sediments. Validation requires isotope-labeled tracer experiments (¹⁴C-ditetradecylamine) coupled with high-resolution mass spectrometry (HRMS) to track degradation intermediates .

Methodological Guidance

  • Experimental Reproducibility : Document solvent batch numbers, humidity levels, and spectrometer calibration protocols to mitigate variability .
  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
  • Literature Evaluation : Cross-reference patents (e.g., USPTO or Espacenet) with peer-reviewed journals to identify unverified claims about this compound’s applications .

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Feasible Synthetic Routes

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Ditetradecylamine
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Ditetradecylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.